1-Bromo-4-(2,2-difluoroethoxy)-2-methylbenzene
Overview
Description
1-Bromo-4-(2,2-difluoroethoxy)-2-methylbenzene is a chemical compound with the CAS Number: 958454-32-5 . It has a molecular weight of 237.04 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-4-(2,2-difluoroethoxy)benzene . The InChI code is 1S/C8H7BrF2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4,8H,5H2 . This indicates that the compound has a benzene ring with a bromo group at the 1 position and a 2,2-difluoroethoxy group at the 4 position.Physical and Chemical Properties Analysis
The compound has a boiling point of 240.4±40.0 C at 760 mmHg . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
Regioselective Bromination : The study by Aitken et al. (2016) illustrates the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, leading to the synthesis of novel sulfur-containing quinone derivatives. This showcases the utility of brominated compounds in synthesizing complex molecules with potential applications in material science and pharmaceuticals Aitken, S. J. Jethwa, N. Richardson, & A. Slawin, 2016.
Synthetic Intermediates : Research on the synthesis of 1-bromo-2,4-dinitrobenzene by Xuan et al. (2010) highlights the use of bromobenzene derivatives as intermediates for producing medicinal agents, dyes, and electroluminescent materials. This emphasizes the role of such compounds in diverse chemical manufacturing processes Xuan, J., H. Yan-hui, Z. Zuo, W. Hongyu, & Z. Zhao, 2010.
Material Science and Polymer Chemistry
Charge Transfer Complexes in Solar Cells : A study by Fu et al. (2015) introduced 1-Bromo-4-Nitrobenzene as a fluorescent inhibitor in polymer solar cells, showing that the formation of charge transfer complexes significantly improves electron transfer processes, enhancing device performance. This demonstrates the potential of brominated compounds in optimizing the efficiency of renewable energy technologies Fu, G., T. Wang, J. Cai, J.-y. Shi, L. Zongli, G. Li, X. Li, Z. Zhang, & S. Yang, 2015.
Analytical and Physical Chemistry
Thermochemistry of Halogen-Substituted Methylbenzenes : The research by Verevkin et al. (2015) on the thermochemistry of halogen-substituted methylbenzenes, including various bromo- and iodo-substituted compounds, provides critical data for understanding the physical properties of these molecules. This information is crucial for their application in chemical synthesis and material science Verevkin, S., A. Sazonova, V. N. Emel’yanenko, D. Zaitsau, M. Varfolomeev, B. Solomonov, & K. Zherikova, 2015.
Safety and Hazards
Properties
IUPAC Name |
1-bromo-4-(2,2-difluoroethoxy)-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBVRMXMHUXEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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